molecular formula C9H17N3O B12068630 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine

Cat. No.: B12068630
M. Wt: 183.25 g/mol
InChI Key: VEIZFYHSFLMTPJ-UHFFFAOYSA-N
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Description

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine typically involves the reaction of a tert-butyl-substituted pyrazole with an appropriate ethanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine is unique due to its specific combination of a tert-butyl-substituted pyrazole ring and an ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-(1-tert-butylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C9H17N3O/c1-9(2,3)12-7-8(6-11-12)13-5-4-10/h6-7H,4-5,10H2,1-3H3

InChI Key

VEIZFYHSFLMTPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C=N1)OCCN

Origin of Product

United States

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